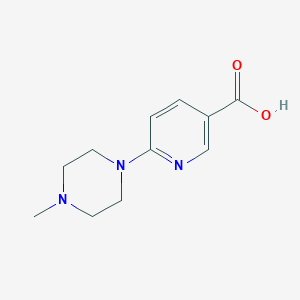

6-(4-Methylpiperazin-1-yl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)10-3-2-9(8-12-10)11(15)16/h2-3,8H,4-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMVJHRGUIQPPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566598 | |

| Record name | 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132521-70-1 | |

| Record name | 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(4-Methylpiperazin-1-yl)nicotinic Acid: Synthesis, Analysis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 6-(4-methylpiperazin-1-yl)nicotinic acid, a heterocyclic building block of significant interest in medicinal chemistry. The definitive Chemical Abstracts Service (CAS) number for this compound is 132521-70-1 .[1] This document details its physicochemical properties, outlines a robust synthetic methodology, provides validated analytical procedures for quality control, discusses its strategic application in the design of targeted therapeutics, particularly kinase inhibitors, and establishes comprehensive safety and handling protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both foundational knowledge and practical, field-proven insights to facilitate its effective utilization.

Introduction: The Strategic Importance of the Pyridine-Piperazine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its nitrogen atom provides a key hydrogen bond acceptor site and modulates the electronic properties of the entire molecule. When coupled with a piperazine moiety, as in this compound, the resulting structure offers a unique combination of features. The piperazine group, often termed a "solubilizing tail," enhances aqueous solubility and can be readily modified to fine-tune pharmacokinetic properties. The 4-methyl group on the piperazine provides a specific steric and electronic signature, while the nicotinic acid portion offers a carboxylic acid handle for further chemical elaboration into amides, esters, and other functional groups. This trifecta of a heteroaromatic core, a solubilizing amine, and a reactive handle makes this compound a highly valuable starting material for building complex molecular architectures aimed at specific biological targets. Its derivatives have shown promise in various therapeutic areas, underscoring the importance of a thorough understanding of its fundamental chemistry and applications.

Physicochemical and Structural Properties

A clear understanding of the compound's physical and chemical properties is essential for its effective use in a research and development setting.

Structural and Chemical Identity

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 132521-70-1 | [1] |

| Molecular Formula | C₁₁H₁₅N₃O₂ | [1] |

| Molecular Weight | 221.26 g/mol | [1] |

| Canonical SMILES | CN1CCN(CC1)C2=NC=C(C=C2)C(=O)O | |

| InChI Key | QHMVJHRGUIQPPU-UHFFFAOYSA-N |

Physical Properties

| Property | Value | Source(s) |

| Physical Form | Solid, typically a white to off-white powder | |

| Melting Point | 158-160 °C | |

| Boiling Point | ~420.2 °C (at 760 mmHg) | |

| Density | ~1.239 g/cm³ | |

| Solubility | Soluble in aqueous acid and polar organic solvents. |

Synthesis Methodology: A Self-Validating Protocol

The most logical and widely applicable synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach is favored for its reliability and scalability. The causality behind this choice lies in the electron-deficient nature of the pyridine ring, which is activated towards nucleophilic attack, particularly when a good leaving group is present at an ortho or para position relative to the ring nitrogen.

Synthesis Workflow Diagram

Caption: A logical workflow for the synthesis and purification of the target compound.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The success of each step is confirmed by the expected physical changes and subsequent analytical data.

Materials:

-

6-Chloronicotinic acid (1.0 eq)

-

1-Methylpiperazine (1.5 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Hydrochloric acid (1M)

-

Diethyl ether

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-chloronicotinic acid (1.0 eq) and potassium carbonate (2.0 eq).

-

Solvent and Reagent Addition: Add anhydrous DMSO to the flask to create a stirrable slurry. Add 1-methylpiperazine (1.5 eq) to the mixture. The excess piperazine acts as both a nucleophile and a scavenger for any generated HCl, driving the reaction to completion.

-

Reaction Execution: Heat the reaction mixture to 120-140 °C. The choice of a high-boiling polar aprotic solvent like DMSO is crucial as it effectively solvates the potassium carbonate and facilitates the SNAr reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (6-chloronicotinic acid) is consumed (typically 4-8 hours).

-

Product Precipitation (Work-up): Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold deionized water with vigorous stirring. This step quenches the reaction and precipitates the crude product.

-

pH Adjustment: The product exists as a carboxylate salt. Carefully adjust the pH of the aqueous slurry to ~5-6 using 1M HCl. The product is zwitterionic and has its isoelectric point in this pH range, leading to its precipitation out of the solution. This pH-triggered precipitation is a key purification step.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake sequentially with deionized water (to remove inorganic salts) and diethyl ether (to remove non-polar impurities).

-

Drying: Dry the purified product under vacuum at 50-60 °C to a constant weight. The final product should be a white to off-white solid.

Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the identity, purity, and stability of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound. Since the piperazine moiety lacks a strong chromophore, derivatization can be employed for trace-level analysis, though for purity assessment of the bulk material, direct UV detection is often sufficient.[2]

Experimental Protocol: HPLC-UV Purity Assay

-

Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient: A typical gradient would be 5% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 265 nm.[3]

-

Sample Preparation: Dissolve an accurately weighed sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.

-

Data Analysis: Purity is determined by the area percentage of the main peak.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for unambiguous structural confirmation.

-

¹H NMR: The proton NMR spectrum provides characteristic signals. The aromatic protons on the pyridine ring will appear in the downfield region (δ 7.5-9.0 ppm).[4] The methylene protons of the piperazine ring will typically appear as two distinct multiplets in the δ 2.5-4.0 ppm range, and the N-methyl group will be a sharp singlet around δ 2.2-2.5 ppm. The carboxylic acid proton is often broad and may exchange with residual water in the solvent.

-

¹³C NMR: The carbon NMR will show signals for the pyridine ring carbons (δ 120-160 ppm), the piperazine carbons (δ 45-55 ppm), the N-methyl carbon (δ ~46 ppm), and the carbonyl carbon of the carboxylic acid (δ >165 ppm).

4.2.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI) is typically used.

-

Expected Ions: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 222.12 would be the base peak. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 220.11 can be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Drug Discovery and Development

The this compound scaffold is a cornerstone in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Role as a Kinase Inhibitor Scaffold

The pyridine core can act as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region. The piperazine moiety often extends out towards the solvent-exposed region of the ATP-binding pocket, where it can be functionalized to enhance potency and selectivity. The carboxylic acid provides a convenient point for attaching other fragments to explore additional binding pockets.

Logical Flow in Kinase Inhibitor Design

Caption: Strategic use of the core scaffold in library synthesis for drug discovery.

Patents in the field of kinase inhibitors frequently describe structures where a substituted aniline or other aromatic amine is coupled to the carboxylic acid of a nicotinic acid derivative.[5][6] This strategy allows for the exploration of the hydrophobic regions of the kinase active site, leading to potent and selective inhibitors. The 6-(4-methylpiperazin-1-yl) substituent is often crucial for achieving the desired solubility and cell permeability required for a successful drug candidate.

Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when handling any chemical substance.

Hazard Identification

Based on data from analogous compounds, this compound should be handled as a hazardous substance.

-

GHS Classification:

-

Skin Irritation (Category 2)

-

Serious Eye Irritation (Category 2A)

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system

-

Harmful to aquatic life

-

Precautionary Measures and First Aid

| Precaution / Response | Description |

| Prevention | Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. |

| IF ON SKIN | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |

| IF IN EYES | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| IF INHALED | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |

| IF SWALLOWED | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. |

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS: 132521-70-1) is a strategically important building block in modern medicinal chemistry. Its synthesis via nucleophilic aromatic substitution is robust and scalable. The analytical methods detailed herein provide a framework for ensuring high purity and quality. Its structural features make it an ideal starting point for the synthesis of compound libraries, particularly for the discovery of novel kinase inhibitors. By understanding its synthesis, properties, and applications, and by adhering to strict safety protocols, researchers can effectively leverage this versatile compound to advance drug discovery programs.

References

-

PrepChem. Synthesis of 6-chloronicotinic acid. Available at: [Link] (Accessed: January 9, 2026).

-

PrepChem. Synthesis of 6-chloro-nicotinic acid N-methylamide. Available at: [Link] (Accessed: January 9, 2026).

-

gsrs. 6-(4-METHYLPIPERAZIN-1-YL)-4-O-TOLYLNICOTINAMIDE. Available at: [Link] (Accessed: January 9, 2026).

-

PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Available at: [Link] (Accessed: January 9, 2026).

-

Organic Syntheses. Nicotinic acid, 6-hydroxy-. Available at: [Link] (Accessed: January 9, 2026).

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Available at: [Link] (Accessed: January 9, 2026).

-

Ningbo Inno Pharmchem Co., Ltd. Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. Available at: [Link] (Accessed: January 9, 2026).

-

PubChem. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1. Available at: [Link] (Accessed: January 9, 2026).

-

ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link] (Accessed: January 9, 2026).

-

Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link] (Accessed: January 9, 2026).

-

NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. Available at: [Link] (Accessed: January 9, 2026).

-

Semantic Scholar. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link] (Accessed: January 9, 2026).

- Google Patents. United States Patent US 8,067,422 B2.

-

ResearchGate. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Available at: [Link] (Accessed: January 9, 2026).

-

Amerigo Scientific. This compound. Available at: [Link] (Accessed: January 9, 2026).

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link] (Accessed: January 9, 2026).

-

MassBank. Organic compounds. Available at: [Link] (Accessed: January 9, 2026).

-

Googleapis.com. DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Available at: [Link] (Accessed: January 9, 2026).

-

PubMed. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Available at: [Link] (Accessed: January 9, 2026).

-

Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. Available at: [Link] (Accessed: January 9, 2026).

-

PubMed Central. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available at: [Link] (Accessed: January 9, 2026).

-

ResearchGate. Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry. Available at: [Link] (Accessed: January 9, 2026).

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2006064217A3 - PROCESS FOR THE PREPARATION OF 4-(6-CHLORO-2, 3-METHYLENEDIOXYANILINO)-7-[2-(4-METHYLPIPERAZIN-l-YL) ETHOXY]-5-TETRAHYDROPYRAN-4-YLOXYQUINAZOLINE , THEIR INTERMEDIATES AND CRYSTALLINE SALTS THEREOF - Google Patents [patents.google.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6-(4-Methylpiperazin-1-yl)nicotinic Acid

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-(4-Methylpiperazin-1-yl)nicotinic acid, a heterocyclic compound of interest in contemporary drug discovery and development. The molecule's structure, featuring a nicotinic acid core and a 4-methylpiperazine substituent, imparts a unique combination of acidic and basic functionalities that govern its behavior in biological systems. This document details the known and predicted properties of the compound, including its molecular structure, solubility, dissociation constants (pKa), and thermal characteristics. Furthermore, it outlines robust, field-proven experimental protocols for the precise determination of these parameters. The methodologies are presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical applicability for researchers in medicinal chemistry, pharmacology, and pharmaceutical development. The guide is intended to serve as an essential resource for scientists working with this molecule or its structural analogs, facilitating informed decision-making in formulation, analytical method development, and pharmacokinetic studies.

Introduction and Scientific Context

This compound belongs to the class of nicotinic acid derivatives, which are widely explored in medicinal chemistry due to their diverse biological activities.[1][2] Nicotinic acid (Vitamin B3) itself is a well-established therapeutic agent for treating dyslipidemia.[3] The introduction of a piperazine moiety, a common pharmacophore in centrally active agents, suggests potential interactions with various neurotransmitter receptors.[4][5] Specifically, analogues with a piperazine ring linked to a pyridine system have shown affinity for neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders.[6]

The physicochemical properties of a drug candidate are paramount as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile.[7] Properties such as solubility and pKa are critical determinants of a molecule's ability to dissolve in physiological fluids and permeate biological membranes.[4] Therefore, a thorough characterization of these parameters for this compound is a foundational step in its journey from a laboratory curiosity to a potential therapeutic agent. This guide provides the essential data and methodologies to support this critical path.

Molecular Structure and Core Properties

The foundational characteristics of this compound are summarized below. These properties are derived from publicly available databases and computational models, providing a baseline for experimental verification.

Table 1: Core Molecular and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 132521-70-1 | [1][8] |

| Molecular Formula | C₁₁H₁₅N₃O₂ | [7][9] |

| Molecular Weight | 221.26 g/mol | [9][10] |

| IUPAC Name | 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid | [10] |

| Appearance | Solid (predicted) | [9] |

| Melting Point | 158-160 °C | Vendor Data |

| Boiling Point | ~420.2 °C (predicted) | Vendor Data |

| Density | ~1.239 g/cm³ (predicted) | Vendor Data |

| XLogP3-AA | -1.6 (predicted) | [10] |

Note: Predicted values are computationally derived and should be confirmed by experimental measurement.

Synthesis Pathway

A plausible and commonly employed synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach is widely documented for the synthesis of related piperazine-substituted pyridine derivatives.[11] The general strategy is outlined below.

General Synthesis Protocol

The synthesis commences with a halogenated nicotinic acid derivative, typically 6-chloronicotinic acid, which serves as the electrophilic partner. This is reacted with 1-methylpiperazine, the nucleophile, in the presence of a base and a suitable high-boiling point solvent.

Step-by-Step Protocol:

-

Reactant Preparation: To a reaction vessel equipped with a condenser and magnetic stirrer, add 6-chloronicotinic acid (1 equivalent) and a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Addition of Base and Nucleophile: Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 equivalents), to the suspension. Follow this with the addition of 1-methylpiperazine (1.1-1.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 100 to 150 °C. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The crude product can be isolated by quenching the reaction with water and adjusting the pH to precipitate the product. The pH adjustment is critical due to the amphoteric nature of the product.

-

Purification: The crude solid is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Ionization Properties (pKa)

The pKa values of this compound are critical for predicting its charge state at different physiological pHs. The molecule possesses three ionizable centers: the carboxylic acid group (acidic) and two nitrogen atoms on the piperazine ring (basic).

Predicted pKa Values

Based on the pKa of nicotinic acid (approx. 4.75 for the carboxylic acid) and substituted piperazines (pKa1 ~5.5 and pKa2 ~9.7 for piperazine itself), the following pKa values can be anticipated:[12][13]

-

pKa₁ (Carboxylic Acid): Expected to be in the range of 3.5 - 4.5.

-

pKa₂ (Piperazine Nitrogen): Expected to be in the range of 5.0 - 6.0.

-

pKa₃ (Piperazine Nitrogen): Expected to be in the range of 8.5 - 9.5.

Experimental Determination of pKa by Potentiometric Titration

Potentiometric titration is the gold-standard method for the experimental determination of pKa values.

Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Step-by-Step Protocol:

-

Sample Preparation: Prepare an aqueous solution of this compound at a known concentration (e.g., 1-5 mM). Ensure the compound is fully dissolved.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostatted vessel and immerse the pH electrode.

-

Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to determine the pKa of the basic groups.

-

Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) to determine the pKa of the acidic group.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the titration curve using appropriate software for derivative analysis.

Solubility Profile

Solubility is a key determinant of bioavailability. The solubility of this compound is expected to be highly pH-dependent due to its multiple ionizable groups.

Qualitative Solubility Assessment

A preliminary assessment of solubility in various solvents is recommended to guide formulation and analytical method development. Solvents of interest include water, phosphate-buffered saline (PBS) at different pH values, ethanol, methanol, and dimethyl sulfoxide (DMSO).

Quantitative Solubility Determination (HPLC-UV Method)

A common and reliable method for determining thermodynamic solubility is the shake-flask method followed by quantification using HPLC-UV.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to vials containing the solvent of interest (e.g., water, pH 7.4 PBS).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Clarification: Centrifuge or filter the resulting suspension to remove undissolved solid.

-

Quantification: Dilute an aliquot of the clear supernatant with a suitable mobile phase and analyze by a validated HPLC-UV method.

-

Calculation: Determine the concentration of the dissolved compound by comparing its peak area to a standard curve prepared from known concentrations of the substance.

Solubility Determination Workflow

Caption: Workflow for shake-flask solubility determination.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase method is generally suitable.

Illustrative HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A time-dependent gradient from low to high percentage of Mobile Phase B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a wavelength corresponding to an absorption maximum of the compound (e.g., ~260-265 nm, based on the nicotinic acid chromophore).[14][15]

-

Injection Volume: 10 µL.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring, the piperazine ring, and the N-methyl group.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electrospray ionization (ESI) in positive mode is expected to show a prominent protonated molecular ion [M+H]⁺.

-

UV-Visible Spectroscopy: The UV spectrum in an acidic solution is expected to exhibit characteristic absorbance peaks for the pyridine ring, likely around 210-220 nm and 260-270 nm.[15][16]

Chemical Stability

Assessing the chemical stability of a drug candidate is a regulatory requirement and is crucial for determining its shelf-life. Forced degradation studies are performed to identify potential degradation pathways and to develop a stability-indicating analytical method.

Potential Degradation Pathways

Based on the structure, the following degradation pathways are plausible:

-

Hydrolysis: The amide-like bond between the pyridine ring and the piperazine nitrogen could be susceptible to hydrolysis under strong acidic or basic conditions, though this is generally a stable linkage.

-

Oxidation: The nitrogen atoms in the piperazine and pyridine rings could be susceptible to oxidation.

-

Photodegradation: The pyridine ring is a chromophore and may absorb UV light, potentially leading to photodegradation.

Forced Degradation Protocol

Objective: To intentionally degrade the sample under stressed conditions to understand its degradation profile.

Step-by-Step Protocol:

-

Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:

-

Acidic: 0.1 M HCl at 60 °C for 24 hours.

-

Basic: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Heat the solid compound at 80 °C for 48 hours.

-

Photolytic: Expose the solution to UV light (e.g., 254 nm) and visible light.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by the developed HPLC method alongside a control sample.

-

Evaluation: Assess the percentage of degradation and the formation of any new peaks (degradants). The HPLC method is considered "stability-indicating" if it can resolve the main peak from all major degradant peaks.

Conclusion

This technical guide has synthesized the available information on this compound and presented it in a structured format suitable for research and development scientists. While some physicochemical properties are based on predictions and data from analogous structures, this document provides robust, detailed protocols for their experimental determination. A thorough understanding and application of these methodologies will enable the generation of a comprehensive data package essential for the advancement of this compound in the drug development pipeline. The presented workflows for synthesis, purification, and analysis are designed to be both informative and practical, serving as a valuable starting point for any laboratory investigation of this promising molecule.

References

-

Cheng, J., et al. (2007). N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors. PMC - PubMed Central. Available at: [Link]

-

Rondahl, L. (1980). Synthetic analogues of nicotine. IX. synthesis and biological testing of some piperazine derivatives in regard to nicotine-like activity and anthelmintic effects. Acta Pharmaceutica Suecica, 17(5), 292-4. Available at: [Link]

- Manral, A., et al. (2013). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 4(6), 2061-2069.

-

Amerigo Scientific. This compound. Available at: [Link]

-

Al-Ostath, A., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. National Institutes of Health. Available at: [Link]

-

Kuujia. Cas no 132521-70-1 (this compound). Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Available at: [Link]

-

PubChem. Nicotinic Acid. Available at: [Link]

-

Twarda-Cłapak, A., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]

-

SlidePlayer. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Available at: [Link]

-

Wikipedia. Substituted piperazine. Available at: [Link]

- Abraham, M.H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 59, 17-21.

- Ronald, R., et al. (2020). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. European Journal of Pharmaceutical and Medical Research, 7(12), 118-121.

- Khalili, F., et al. (2010). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

-

Starna Scientific. Nicotinic Acid (210-260 nm). Available at: [Link]

- Oniga, S., et al. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 61(4-5), 375-382.

- Lombardo, L.J., et al. (2004). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. Bristol-Myers Squibb.

-

Mahmoud, Z.A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. Available at: [Link]

-

Global Substance Registration System. 6-(4-METHYLPIPERAZIN-1-YL)-4-O-TOLYLNICOTINAMIDE. Available at: [Link]

-

Ferlin, M.G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

-

PubChem. 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid. Available at: [Link]

- Teunissen, S.F., et al. (2004). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma.

-

SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Available at: [Link]

-

SIELC Technologies. UV-Vis Spectrum of Nicotinic Acid (Niancin). Available at: [Link]

-

Piórkowska, E., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(11-12), 895-902. Available at: [Link]

- Sobańska, A.W., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical & Pharmaceutical Research, 8(1).

-

Lisicki, D.R., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 738. Available at: [Link]

-

GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. Available at: [Link]

-

Li, G., et al. (2006). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 444-9. Available at: [Link]

- Sharma, P., et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 11.

-

ResearchGate. The numbering system used in piperine derivatives for 1 H and 13 C NMR.... Available at: [Link]

-

Tsuruta, Y., et al. (1986). Determination of nicotinic acid in serum by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 377, 267-73. Available at: [Link]

-

Carlson, L.A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine, 258(2), 94-114. Available at: [Link]

-

Mills, E.H., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 82. Available at: [Link]

- Fujiwara, M., et al. (1951). Chemical determination of nicotinic acid and nicotinamide. Vitamins, 4, 11-15.

-

ResearchGate. UV spectra of Nicotinic acid (a) control and (b) treated. Available at: [Link]

-

Patsnap. Synthesis method of 6-methyl nicotine. Available at: [Link]

- Google Patents. US2993904A - Preparation of 6-methylnicotinic acid.

-

MDPI. New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Available at: [Link]

Sources

- 1. 132521-70-1(this compound) | Kuujia.com [kuujia.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488) [hmdb.ca]

- 3. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. Substituted piperazine - Wikipedia [en.wikipedia.org]

- 6. N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. This compound | 132521-70-1 [chemicalbook.com]

- 9. Buy this compound | 132521-70-1 [smolecule.com]

- 10. 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid | C11H15N3O2 | CID 14987926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. uregina.ca [uregina.ca]

- 14. storage.googleapis.com [storage.googleapis.com]

- 15. Nicotinic Acid (210-260 nm) [starna.com]

- 16. UV-Vis Spectrum of Nicotinic Acid (Niancin) | SIELC Technologies [sielc.com]

A Technical Guide to the Structural Elucidation of 6-(4-Methylpiperazin-1-yl)nicotinic acid

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 6-(4-Methylpiperazin-1-yl)nicotinic acid (Molecular Formula: C₁₁H₁₅N₃O₂, Molecular Weight: 221.26 g/mol ) is a heterocyclic compound that serves as a valuable building block in medicinal chemistry.[1][2][3] Its architecture, featuring a substituted pyridine core linked to a piperazine moiety, is common in pharmacologically active agents.

This guide provides an in-depth, multi-technique workflow for the complete structure elucidation of this molecule. It is designed for researchers, analytical scientists, and drug development professionals who require a robust and validated approach to chemical characterization. We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how an integrated analytical strategy provides self-validating and definitive structural proof.

Chapter 1: The Hypothesis - Proposed Structure and Analytical Strategy

The compound's nomenclature, this compound, implies a specific arrangement of its constituent parts: a nicotinic acid (pyridine-3-carboxylic acid) core, with a 4-methylpiperazine group attached at the 6-position of the pyridine ring. Our task is to confirm this connectivity and the overall structure without ambiguity.

Our strategy is built on the principle of orthogonal analysis, where each technique provides a unique and complementary piece of the structural puzzle. We will employ:

-

Mass Spectrometry (MS): To determine the accurate molecular weight, confirm the elemental composition, and gain initial structural clues from fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the precise H-C framework, establish atom connectivity through scalar coupling, and definitively place the substituents on the pyridine ring.

-

X-ray Crystallography: To provide the ultimate, unambiguous proof of structure in the solid state.

Caption: A flowchart of the integrated workflow for structure validation.

Chapter 2: Mass Spectrometry - Confirming the Molecular Blueprint

Expertise & Experience: The first step in characterizing any compound is to confirm its molecular weight and elemental composition. For a polar, nitrogen-containing molecule like this compound, Electrospray Ionization (ESI) is the ideal ionization technique due to its soft nature, which minimizes premature fragmentation and typically produces a strong protonated molecular ion ([M+H]⁺). High-Resolution Mass Spectrometry (HRMS) is critical as it provides a mass measurement with enough accuracy (typically <5 ppm) to definitively determine the elemental formula.

Experimental Protocol: High-Resolution LC-MS (ESI+)

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid aids in protonation, enhancing the [M+H]⁺ signal.

-

Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Chromatography: Inject 5 µL of the sample onto a C18 column (e.g., 150 mm × 3 mm, 3 µm particle size). Elute with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). This step ensures the sample is pure before entering the mass spectrometer.

-

MS Acquisition: Acquire data in positive ion mode over a scan range of m/z 50-500.

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) to generate a fragmentation spectrum. This provides valuable structural information.[4]

Data Presentation: Expected HRMS and MS/MS Fragmentation Data

The analysis is expected to yield a protonated molecular ion that confirms the elemental composition. The fragmentation pattern will provide evidence for the key substructures.

| Ion | Calculated m/z (C₁₁H₁₆N₃O₂⁺) | Observed m/z (Expected) | Mass Error (ppm) | Proposed Fragment Structure |

| [M+H]⁺ | 222.1237 | ~222.1239 | < 5 | Parent Ion |

| Fragment A | 178.1342 | ~178.1344 | < 5 | [M+H - CO₂]⁺ (Loss of Carboxylic Acid) |

| Fragment B | 122.0655 | ~122.0657 | < 5 | [Pyridine-COOH]⁺ fragment |

| Fragment C | 101.1073 | ~101.1075 | < 5 | [Methylpiperazine]⁺ fragment |

The characteristic loss of the N-methylpiperazine group (100 Da) is a well-documented fragmentation pathway for such derivatives.[5]

Caption: Predicted major fragmentation pathways in MS/MS analysis.

Chapter 3: NMR Spectroscopy - Assembling the Structural Puzzle

Expertise & Experience: While MS confirms what atoms are present, NMR spectroscopy reveals how they are connected. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is necessary for an unambiguous assignment of a novel structure. For this molecule, DMSO-d₆ is an excellent solvent choice because its hygroscopic nature allows for the observation of the exchangeable carboxylic acid proton.

Experimental Protocol: 1D and 2D NMR Analysis

-

Sample Preparation: Dissolve approximately 10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a trace amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]

-

Spectrometer Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and carefully shim the magnetic field to achieve optimal resolution.[7]

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a spectral width of 0-12 ppm and sufficient scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0-200 ppm. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

2D COSY Acquisition: Run a standard gradient-enhanced COSY experiment to identify proton-proton (J-coupling) correlations.[7]

-

2D HSQC Acquisition: Run a standard gradient-enhanced HSQC experiment to identify one-bond proton-carbon correlations.

-

2D HMBC Acquisition: Run a standard gradient-enhanced HMBC experiment, optimizing the long-range coupling delay (typically for J = 8 Hz) to observe 2- and 3-bond correlations between protons and carbons. This experiment is crucial for connecting the molecular fragments.[7]

Data Presentation: Predicted NMR Assignments

The following table outlines the expected signals and key correlations that would confirm the proposed structure.

| Position | Predicted ¹H δ (ppm), Mult. | Predicted ¹³C δ (ppm) | Key HMBC Correlations (Proton → Carbon) |

| COOH | ~12.5, br s | ~167.0 | H-2, H-4 → C OOH |

| C2 | ~8.5, d | ~150.0 | H-4 → C 2 |

| C4 | ~7.9, dd | ~138.0 | H-2, H-5 → C 4 |

| C5 | ~6.8, d | ~108.0 | H-4 → C 5 |

| C6 | - | ~160.0 | H-5, H-7/7' → C 6 |

| N-CH₃ | ~2.2, s (3H) | ~46.0 | H ₃ → C9/9' |

| C7, C7' | ~3.6, t (4H) | ~45.0 | H-5 → C 7/7' |

| C9, C9' | ~2.4, t (4H) | ~54.0 | N-CH ₃ → C9/9' |

Causality: The most critical correlations are the HMBC cross-peaks from the piperazine protons (H-7/7') and the pyridine proton (H-5) to the pyridine carbon C6. This single piece of data definitively proves that the piperazine ring is attached at the 6-position, ruling out other isomers.

Caption: The logical progression of NMR experiments for structure assembly.

Chapter 4: X-ray Crystallography - The Unambiguous Confirmation

Expertise & Experience: While the combination of HRMS and comprehensive NMR analysis provides an exceptionally high degree of confidence, X-ray crystallography remains the gold standard for absolute structure determination. It provides a direct visualization of the molecule's three-dimensional structure in the solid state, confirming not only the atomic connectivity but also the molecular conformation and any intermolecular interactions, such as hydrogen bonding. Obtaining a publication- or patent-quality crystal structure is often a requirement in drug development.

Experimental Protocol: Single Crystal X-ray Diffraction

-

Crystal Growth: The primary challenge is growing a single, diffraction-quality crystal.[8] A common method is slow evaporation. Prepare a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol/water, methanol, or acetone) in a clean vial. Loosely cap the vial and allow the solvent to evaporate over several days to weeks in a vibration-free environment.

-

Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. The cold stream minimizes thermal motion and radiation damage. Collect a full sphere of diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until the model converges, resulting in a final, validated 3D structure.[9][10]

Caption: Workflow for obtaining a definitive 3D crystal structure.

Chapter 5: Data Synthesis and Conclusion

The power of this integrated workflow lies in the self-validation provided by the combined data.

-

The HRMS data confirms the elemental formula (C₁₁H₁₅N₃O₂), which is consistent with the number of proton and carbon signals observed in the NMR spectra.

-

The fragmentation pattern observed in the MS/MS spectrum, showing the loss of key structural motifs like the carboxylic acid and methylpiperazine groups, perfectly aligns with the substructures identified and connected via NMR .

-

The crucial HMBC correlations definitively establish the 2,5-substitution pattern on the pyridine ring, which is the most critical piece of connectivity information.

-

Finally, the solved X-ray crystal structure provides a direct, visual confirmation of the atomic connectivity deduced from the comprehensive NMR analysis.

This rigorous, multi-faceted approach leaves no room for ambiguity. By systematically applying mass spectrometry, a full suite of NMR experiments, and single-crystal X-ray diffraction, the structure of this compound can be elucidated with the highest possible degree of scientific confidence, meeting the exacting standards of the pharmaceutical and chemical research industries.

References

- Benchchem. Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... Available at: [Link]

- Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues.

- CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.

-

Semantic Scholar. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Available at: [Link]

- Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines.

-

ResearchGate. Solid state Acid–Base Reactions of Arylamino Nicotinic Acids: X-ray Crystal Structures of Salts. Available at: [Link]

-

PubMed. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Available at: [Link]

- Kuujia.com. Cas no 132521-70-1 (this compound).

-

Amerigo Scientific. This compound. Available at: [Link]

-

National Institutes of Health (NIH). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Available at: [Link]

-

AIP Publishing. Analysis of the NMR Spectrum of Pyridine. Available at: [Link]

-

gsrs. 6-(4-METHYLPIPERAZIN-1-YL)-4-O-TOLYLNICOTINAMIDE. Available at: [Link]

-

MDPI. Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. Available at: [Link]

-

ResearchGate. NMR spectroscopic investigation of p -substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues. Available at: [Link]

-

ACS Publications. Proton magnetic resonance spectra of several 2-substituted pyridines. Available at: [Link]

-

PubChem. 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid. Available at: [Link]

Sources

- 1. Buy this compound | 132521-70-1 [smolecule.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid | C11H15N3O2 | CID 14987926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

6-(4-Methylpiperazin-1-yl)nicotinic acid mechanism of action

An In-Depth Technical Guide on the Putative Mechanism of Action of 6-(4-Methylpiperazin-1-yl)nicotinic Acid

Disclaimer

Introduction and Structural Rationale

This compound is a synthetic organic molecule featuring a pyridinecarboxylic acid (nicotinic acid) backbone substituted with a 4-methylpiperazine group at the 6-position. This unique structural combination suggests a potential for a multi-target pharmacological profile, blending the well-established metabolic and cardiovascular effects of nicotinic acid with the central nervous system (CNS) activities commonly associated with piperazine-containing compounds.

-

Nicotinic Acid Moiety : As a derivative of niacin (Vitamin B3), this core structure is known to be a primary agonist for the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor or Hydroxycarboxylic Acid Receptor 2 (HCA2). This interaction is central to the lipid-lowering effects of nicotinic acid.

-

4-Methylpiperazine Moiety : This functional group is a common pharmacophore found in a wide array of CNS-active drugs. Its presence often confers affinity for various neurotransmitter receptors, particularly dopaminergic and serotonergic receptors.

This guide will explore the plausible, dual-pronged mechanism of action stemming from these two key structural components. We will propose testable hypotheses for its primary targets, downstream signaling cascades, and potential therapeutic implications.

Proposed Primary Pharmacological Targets

Based on its structure, this compound is hypothesized to interact with at least two distinct classes of receptors.

GPR109A (HCA2 Receptor) Agonism

The nicotinic acid core strongly suggests that the primary peripheral target is the GPR109A receptor, which is predominantly expressed on adipocytes and immune cells like macrophages.

-

Mechanism of Action : Agonism at GPR109A by the nicotinic acid moiety would initiate a canonical Gαi-mediated signaling cascade. This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Causality of Experimental Choice : To validate this interaction, a competitive radioligand binding assay using [3H]-nicotinic acid against a cell line expressing human GPR109A would be the gold standard. A subsequent cAMP functional assay would confirm the agonistic activity by measuring the compound's ability to suppress forskolin-stimulated cAMP production.

Putative CNS Receptor Modulation

The 4-methylpiperazine group is a well-known "privileged scaffold" in medicinal chemistry for targeting CNS receptors. Its inclusion suggests that this compound may cross the blood-brain barrier and engage with neurotransmitter systems.

-

Potential Targets : Plausible targets include dopamine D2-like receptors (D2, D3, D4) and serotonin receptors (e.g., 5-HT1A, 5-HT2A). Many antipsychotics and antidepressants feature this moiety. For instance, niaprazine, which also combines a pyridine ring with a piperazine derivative, exhibits sedative and anxiolytic properties through its interaction with histaminergic and serotonergic systems.

-

Causality of Experimental Choice : A broad receptor screening panel (e.g., the Eurofins SafetyScreen or similar) would be the most efficient initial step to identify potential CNS targets. This would involve testing the compound's binding affinity against a wide array of CNS receptors, ion channels, and transporters. Hits from this screen would then be validated with functional assays specific to the identified receptor (e.g., calcium flux assays for Gq-coupled receptors or electrophysiology for ion channels).

Downstream Signaling Pathways

The dual-target hypothesis leads to two distinct signaling pathways that may or may not interact.

GPR109A-Mediated Metabolic Signaling

Activation of GPR109A in adipocytes leads to the inhibition of hormone-sensitive lipase, which in turn reduces the mobilization of free fatty acids from adipose tissue to the liver. This decreases the substrate available for hepatic triglyceride synthesis, ultimately lowering circulating levels of VLDL and LDL cholesterol.

Caption: Proposed GPR109A signaling cascade in adipocytes.

Hypothetical Neuromodulatory Signaling

If the compound acts, for example, as a D2 receptor antagonist, it would block the inhibitory effect of dopamine on adenylyl cyclase in neurons, leading to an increase in cAMP in specific neuronal populations. Conversely, if it acts as a 5-HT1A agonist, it would also couple to Gαi, leading to neuronal hyperpolarization through G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Caption: Two plausible, alternative CNS signaling mechanisms.

Experimental Validation Protocols

To test these hypotheses, a structured, multi-step experimental workflow is necessary.

Protocol 1: GPR109A Target Engagement and Functional Assay

Objective: To confirm binding and functional agonism at the human GPR109A receptor.

Methodology:

-

Cell Culture: Maintain CHO-K1 cells stably expressing human GPR109A (hGPR109A) in F-12K Medium supplemented with 10% FBS and G418 for selection.

-

Membrane Preparation: Harvest cells, homogenize in a lysis buffer (e.g., 50 mM Tris-HCl), and prepare a crude membrane fraction by centrifugation.

-

Competitive Binding Assay:

-

Incubate hGPR109A membranes with a fixed concentration of [3H]-nicotinic acid (e.g., 5 nM).

-

Add increasing concentrations of this compound (e.g., 10 pM to 100 µM).

-

Incubate for 60 minutes at room temperature.

-

Separate bound from free radioligand by rapid filtration through a GF/B filter plate.

-

Measure radioactivity using a scintillation counter.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

-

-

cAMP Functional Assay:

-

Seed hGPR109A-expressing cells in a 96-well plate.

-

Pre-treat cells with a phosphodiesterase inhibitor like IBMX for 15 minutes.

-

Add increasing concentrations of the test compound.

-

Stimulate the cells with forskolin (an adenylyl cyclase activator) for 30 minutes.

-

Lyse the cells and measure intracellular cAMP levels using a commercial HTRF or ELISA kit.

-

Calculate the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

-

Data Presentation:

| Assay Type | Parameter | Expected Outcome for Active Compound |

| Radioligand Binding | Ki (nM) | < 1000 nM |

| cAMP Functional Assay | EC50 (nM) | < 1000 nM |

Protocol 2: CNS Receptor Panel Screening

Objective: To identify potential CNS targets of the compound.

Methodology:

-

Compound Submission: Submit this compound to a commercial service provider (e.g., Eurofins, CEREP) for a broad radioligand binding screen (e.g., SafetyScreen44 panel).

-

Assay Principle: The compound is typically tested at a single high concentration (e.g., 10 µM) against ~40-70 different CNS receptors, ion channels, and transporters.

-

Data Analysis: The primary output is the percent inhibition of radioligand binding for each target. A common threshold for a "hit" is >50% inhibition.

-

Follow-up: For any identified hits, perform full concentration-response curves to determine the binding affinity (Ki) and conduct functional assays to determine whether the compound is an agonist, antagonist, or inverse agonist.

Caption: A logical workflow for the experimental validation.

Conclusion and Future Directions

The dual-moiety structure of this compound provides a strong rationale for a multi-target mechanism of action. The nicotinic acid core strongly implicates GPR109A agonism, suggesting potential utility in treating dyslipidemia. Simultaneously, the 4-methylpiperazine group points towards CNS activity, with potential interactions at dopaminergic or serotonergic receptors.

This proposed mechanism is a predictive framework built on established structure-activity relationships. The outlined experimental protocols provide a clear and robust path to empirically validate these hypotheses, elucidate the compound's true pharmacological profile, and determine its potential as a therapeutic agent. Future in vivo studies in relevant animal models of metabolic disease and neuropsychiatric disorders would be the ultimate validation of this proposed mechanism.

References

-

Title: GPR109A as a Molecular Target for Drug Development Source: Annual Review of Pharmacology and Toxicology URL: [Link]

-

Title: The medicinal chemistry of piperazine-1-carboxamide derivatives as potent and selective FAAH inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

-

Title: Nicotinic Acid: From Pharmacological Mechanisms to Therapeutic Practice Source: Pharmacological Research URL: [Link]

A Technical Guide to the Biological Activities of Novel Nicotinic Acid Derivatives

This guide provides an in-depth exploration of the burgeoning field of novel nicotinic acid derivatives and their diverse biological activities. Designed for researchers, scientists, and drug development professionals, this document synthesizes current research to illuminate the therapeutic potential of these compounds, moving from foundational chemistry to preclinical evidence. We will explore the rationale behind the design of these molecules and the experimental frameworks used to validate their efficacy and mechanisms of action.

Introduction: The Enduring Versatility of the Nicotinic Acid Scaffold

Nicotinic acid, or niacin (Vitamin B3), is a fundamental molecule in biological systems, serving as a precursor to the essential coenzymes NAD (nicotinamide adenine dinucleotide) and NADP (nicotinamide adenine dinucleotide phosphate).[1][2] These coenzymes are pivotal to cellular metabolism, participating in a vast array of redox reactions critical for energy production, DNA repair, and cell signaling.[1][3][4] Beyond its physiological role, the pyridine-3-carboxylic acid structure of nicotinic acid presents a versatile scaffold for medicinal chemists. Its amenability to chemical modification has led to the generation of a vast library of derivatives with a wide spectrum of pharmacological activities.[5][6] This guide delves into the synthesis, characterization, and biological evaluation of these novel derivatives, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity: A Renewed Assault on Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of new chemical entities capable of combating multidrug-resistant pathogens.[7][8] Nicotinic acid derivatives have emerged as a promising class of antimicrobial agents, with studies demonstrating significant activity against a range of bacteria and fungi.[7][8][9][10][11][12]

Synthesis of Antimicrobial Nicotinic Acid Derivatives

A common and effective strategy for synthesizing antimicrobial nicotinic acid derivatives involves the condensation of nicotinic acid hydrazide with various aldehydes to form acylhydrazones.[7][9] These acylhydrazones can be further cyclized to yield 1,3,4-oxadiazoline derivatives.[9]

Experimental Protocol: Synthesis of Acylhydrazones of Nicotinic Acid Hydrazide [9]

-

Dissolve nicotinic acid hydrazide (0.01 mole) in 20 mL of 96% ethanol.

-

Add the appropriate aldehyde (0.011 mole) to the solution.

-

Heat the mixture under reflux for 3 hours.

-

Allow the solution to cool to room temperature and then place it in a refrigerator for 24 hours to facilitate precipitation.

-

Filter the resulting precipitate and recrystallize it from ethanol to obtain the purified acylhydrazone derivative.

The rationale for this two-step synthesis lies in the creation of diverse chemical structures. The initial formation of acylhydrazones introduces a variety of substituents based on the chosen aldehyde, allowing for the exploration of structure-activity relationships. The subsequent cyclization into 1,3,4-oxadiazolines provides a different heterocyclic core, which can alter the compound's biological properties, including its antimicrobial spectrum and potency.[9]

In Vitro Evaluation of Antimicrobial Efficacy

The antimicrobial activity of newly synthesized compounds is typically assessed in vitro to determine their minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).

Experimental Protocol: Broth Microdilution Method for MIC Determination [10][11]

-

Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

To determine the MBC/MFC, an aliquot from the wells showing no growth is subcultured onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable cells.

This method is a gold standard for antimicrobial susceptibility testing due to its quantitative nature and its ability to differentiate between static (inhibitory) and cidal (killing) activity.

Key Findings in Antimicrobial Activity

Recent studies have demonstrated that novel nicotinic acid derivatives, particularly acylhydrazones and 1,3,4-oxadiazolines, exhibit potent antimicrobial activity.[9]

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| Acylhydrazone (Compound 13) | Staphylococcus epidermidis ATCC 12228 | 1.95 | [9][13] |

| Acylhydrazone (Compound 13) | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [9][13] |

| 1,3,4-Oxadiazoline (Compound 25) | Bacillus subtilis ATCC 6633 | 7.81 | [9] |

| 1,3,4-Oxadiazoline (Compound 25) | Staphylococcus aureus ATCC 6538 | 7.81 | [9] |

| 1,3,4-Oxadiazoline (Compound 25) | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [9] |

| Nicotinamide (NC 3) | Pseudomonas aeruginosa | 0.016 mM | [10][11] |

| Nicotinamide (NC 3) | Klebsiella pneumoniae | 0.016 mM | [10][11] |

| Nicotinamide (NC 5) | Gram-positive bacteria | 0.03 mM | [10][11] |

Notably, some of these compounds have shown high efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in clinical settings.[9][13] Interestingly, structure-activity relationship studies have revealed that acylhydrazone derivatives of nicotinic acid are generally more active against Gram-positive bacteria, while the corresponding 1,3,4-oxadiazoline derivatives exhibit greater activity against fungal strains.[9] Importantly, the most promising antimicrobial compounds have demonstrated a lack of cytotoxicity against normal cell lines, indicating a favorable safety profile.[7][8][9]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties, with several novel compounds showing promising results.[14][15][16][17][18]

In Vitro and In Vivo Models of Inflammation

The anti-inflammatory potential of nicotinic acid derivatives is evaluated using a combination of in vitro and in vivo models.

Experimental Protocol: In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages [14]

-

Culture RAW 264.7 macrophage cells in a suitable medium.

-

Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an inflammatory response.

-

Treat the stimulated cells with various concentrations of the test compounds.

-

Measure the levels of pro-inflammatory mediators such as nitric oxide (using the Griess assay), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the cell culture supernatant using ELISA.

-

Assess the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) using Western blotting or RT-PCR.

-

Cell viability is concurrently measured using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

This in vitro model allows for the direct assessment of a compound's ability to suppress the production of key inflammatory molecules in immune cells.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model in Rats [14]

-

Administer the test compounds or a reference drug (e.g., mefenamic acid, ibuprofen) orally to rats.[14][15]

-

After a set period (e.g., 30 minutes), inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[15]

-

Measure the paw volume at regular intervals using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to that of the control group.

This in vivo model provides a robust measure of a compound's acute anti-inflammatory effects in a living organism.

Mechanisms of Anti-inflammatory Action

Novel nicotinic acid derivatives have been shown to exert their anti-inflammatory effects through the modulation of key inflammatory pathways. Several compounds have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[14][15] Furthermore, some derivatives have been identified as potent inhibitors of the COX-2 enzyme, a key player in the synthesis of prostaglandins, which are critical mediators of inflammation and pain.[14][16]

Caption: Anti-inflammatory mechanism of nicotinic acid derivatives.

Anticancer Activity: Targeting Key Pathways in Oncology

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Nicotinic acid derivatives have demonstrated significant potential as anticancer agents, with some compounds exhibiting potent cytotoxic activity against various human cancer cell lines.[5][6][19][20]

In Vitro Cytotoxicity Screening

The initial evaluation of potential anticancer compounds involves screening their cytotoxic effects against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity [14]

-

Seed cancer cells (e.g., HCT-15, PC-3) in 96-well plates and allow them to adhere overnight.[19][20]

-

Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution using a microplate reader.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

The MTT assay is a widely used, reliable, and colorimetric method for assessing cell viability and proliferation, making it an excellent tool for high-throughput screening of potential anticancer drugs.

Mechanistic Insights into Anticancer Activity

A significant breakthrough in understanding the anticancer mechanism of certain nicotinic acid derivatives has been the identification of vascular endothelial growth factor receptor-2 (VEGFR-2) as a key molecular target.[19][20] VEGFR-2 is a crucial mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

Caption: Anticancer mechanism via VEGFR-2 inhibition and apoptosis induction.

Compound 5c, a novel nicotinic acid derivative, has shown promising VEGFR-2 inhibitory activity with an IC50 value of 0.068 µM.[19][20] This compound not only inhibits VEGFR-2 but also induces apoptosis, as evidenced by a significant increase in caspase-3 levels.[19][20] Furthermore, some derivatives exhibit dual cytotoxic and antioxidant activities, which could be beneficial in combating the oxidative stress often associated with cancer.[19][20]

Neuroprotective Effects: A Potential Avenue for Neurological Disorders

Emerging research suggests that nicotinic acid and its derivatives may have neuroprotective effects, offering potential therapeutic avenues for a range of neurological conditions, including stroke and neurodegenerative diseases like Alzheimer's and Parkinson's.[1][4][21][22][23] The neuroprotective actions are thought to be mediated through various mechanisms, including the activation of nicotinic acetylcholine receptors (nAChRs), which can trigger pro-survival signaling pathways such as the PI3K-Akt pathway.[24] Additionally, by boosting cellular NAD+ levels, these compounds can support mitochondrial function and protect neurons from ischemic and traumatic injury.[1][4] While still an area of active investigation, the neuroprotective properties of nicotinic acid derivatives represent a promising frontier in drug discovery. A clinical trial is currently underway to investigate the potential of nicotinic acid in the treatment of Alzheimer's disease.[25]

Conclusion and Future Directions

The diverse biological activities of novel nicotinic acid derivatives underscore the immense potential of this chemical scaffold in modern drug discovery. The demonstrated antimicrobial, anti-inflammatory, and anticancer properties, supported by robust in vitro and in vivo evidence, pave the way for the development of new therapeutic agents. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will be crucial for their successful translation into clinical practice. The continued exploration of nicotinic acid derivatives holds great promise for addressing some of the most pressing challenges in human health.

References

-

Paruch, K., et al. (2025). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

-

Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. [Link]

-

Al-Ostath, A. I., et al. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Khalil, N. A., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Chemical and Pharmaceutical Bulletin. [Link]

-

Request PDF. (n.d.). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. ResearchGate. [Link]

-

Al-Ostath, A. I., et al. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Request PDF. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. ResearchGate. [Link]

-

Paruch, K., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity. [Link]

-

Mihajlović, M., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules. [Link]

-

Request PDF. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. ResearchGate. [Link]

-

Scilit. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]

-

Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry. [Link]

-

Request PDF. (n.d.). Niacin, an Old Drug, has New Effects on Central Nervous System Disease. ResearchGate. [Link]

-

Semantic Scholar. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. [Link]

-

Manikandan, R., et al. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports. [Link]

-

MDPI. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

-